molecular formula C4H7ClN2S B13598666 N-methyl-1,2-thiazol-3-aminehydrochloride

N-methyl-1,2-thiazol-3-aminehydrochloride

Cat. No.: B13598666
M. Wt: 150.63 g/mol
InChI Key: XOEJVYLJSSPQPW-UHFFFAOYSA-N
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Description

N-methyl-1,2-thiazol-3-aminehydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of N-methyl-1,2-thiazol-3-aminehydrochloride typically involves the reaction of appropriate thiazole derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-methyl-1,2-thiazol-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

N-methyl-1,2-thiazol-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-1,2-thiazol-3-aminehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

N-methyl-1,2-thiazol-3-aminehydrochloride can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

IUPAC Name

N-methyl-1,2-thiazol-3-amine;hydrochloride

InChI

InChI=1S/C4H6N2S.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

XOEJVYLJSSPQPW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NSC=C1.Cl

Origin of Product

United States

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